Dodecanamide, N-(4-phenyl-2-thiazolyl)-

Description

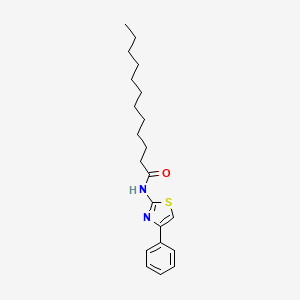

Dodecanamide, N-(4-phenyl-2-thiazolyl)- is a synthetic organic compound comprising a dodecanamide (12-carbon alkyl chain linked via an amide bond) and a 4-phenyl-2-thiazolyl substituent. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 2-position with the amide group and at the 4-position with a phenyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the dodecanamide chain and aromatic interactions via the phenyl-thiazole moiety.

Properties

CAS No. |

71576-02-8 |

|---|---|

Molecular Formula |

C21H30N2OS |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)dodecanamide |

InChI |

InChI=1S/C21H30N2OS/c1-2-3-4-5-6-7-8-9-13-16-20(24)23-21-22-19(17-25-21)18-14-11-10-12-15-18/h10-12,14-15,17H,2-9,13,16H2,1H3,(H,22,23,24) |

InChI Key |

RJSLGEHCGWLDGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(4-phenyl-2-thiazolyl)- typically involves the reaction of dodecanamide with 4-phenyl-2-thiazolyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Dodecanamide, N-(4-phenyl-2-thiazolyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(4-phenyl-2-thiazolyl)- involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Structural Analogs

Variations in Alkyl Chain Length

- N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide (CAS: 66063-69-2): Structure: Tetradecanamide (14-carbon chain) with a 4-(4-chlorophenyl)thiazole group. The 4-chlorophenyl group introduces electron-withdrawing effects, altering electronic interactions .

- N-(5-(β-D-galactopyranosylthio)-1,3,4-thiadiazol-2-yl)dodecanamide (Compound 59 in ): Structure: Dodecanamide linked to a 1,3,4-thiadiazole ring substituted with a galactopyranosylthio group. Key Differences: Replacement of thiazole with thiadiazole and addition of a sugar moiety significantly improves water solubility and targets carbohydrate-binding proteins, unlike the purely lipophilic phenyl-thiazole group .

Substituent Modifications on the Thiazole Ring

- N-(4-Phenyl-2-thiazolyl)acetamide: Structure: Acetamide (2-carbon chain) instead of dodecanamide. Key Differences: The shorter chain reduces lipophilicity, likely diminishing cellular uptake but improving solubility. This compound is synthesized via reaction of 2-amino-4-phenylthiazole with acetonitrile and AlCl₃ .

- 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)-benzamide (CAS: 461000-66-8): Structure: Benzamide core with methoxy and methoxyethyl groups. Key Differences: The benzamide and methoxy substituents enhance hydrogen-bonding capacity, contrasting with the nonpolar dodecanamide chain. Predicted boiling point: 595.9°C; density: 1.237 g/cm³ .

Antiproliferative and Antioxidant Activities

- N-(5-(β-D-galactopyranosylthio)-1,3,4-thiadiazol-2-yl)dodecanamide: Exhibits antioxidant activity via radical scavenging and antiproliferative effects against cancer cells, attributed to the thiadiazole-sugar conjugate .

- N-(4-Phenyl-2-thiazolyl)acetamide: Limited bioactivity data, but thiazole derivatives are known kinase inhibitors due to nitrogen-sulfur pharmacophores .

Surfactant Properties

- Lauroamphodipropionic Acid (CAS: 64265-41-4): A dodecanamide derivative with carboxylate groups, used in cosmetics as a surfactant. The amphiphilic structure enables micelle formation, unlike the nonionic phenyl-thiazole derivative .

Physicochemical Properties

| Compound | Alkyl Chain Length | Heterocycle | Key Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Dodecanamide, N-(4-phenyl-2-thiazolyl)- | C12 | Thiazole | 4-Phenyl | Not reported | Low (lipophilic) |

| N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide | C14 | Thiazole | 4-Chlorophenyl | Not reported | Very low |

| N-(4-Phenyl-2-thiazolyl)acetamide | C2 | Thiazole | None | Not reported | Moderate |

| 3,4,5-Trimethoxy-N-(...)-benzamide | - | Thiazole | 3,4,5-Trimethoxy | Not reported | Moderate (polar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.